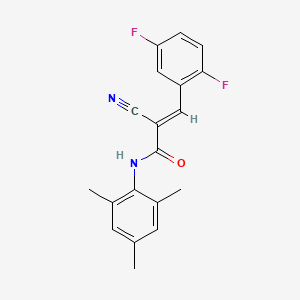

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O/c1-11-6-12(2)18(13(3)7-11)23-19(24)15(10-22)8-14-9-16(20)4-5-17(14)21/h4-9H,1-3H3,(H,23,24)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFAIOAIXJWPON-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 342.34 g/mol. Its structure features a cyano group, difluorophenyl moiety, and a trimethylphenyl group, which contribute to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆F₂N₂ |

| Molecular Weight | 342.34 g/mol |

| CAS Number | 1181479-52-6 |

| Melting Point | Not available |

| Solubility | Not available |

The biological activity of (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The cyano group can act as an electrophile, allowing the compound to interact with nucleophilic sites on enzymes. This interaction may inhibit specific enzymatic pathways involved in inflammation or cancer progression.

- Receptor Modulation : The difluorophenyl group enhances binding affinity to certain receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibits promising anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in breast cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes. This suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A recent study investigated the effects of (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

-

Research on Anti-inflammatory Activity :

- In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. The observed effects were attributed to decreased levels of TNF-alpha and IL-6 in serum samples.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide?

Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 2,5-difluorobenzaldehyde and N-(2,4,6-trimethylphenyl)-2-cyanoacetamide. Key parameters derived from analogous compounds include:

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Catalyst : Piperidine (0.5 equiv.) at 80–100°C for 8–12 hours achieves yields of 70–85% .

- Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Table 1 : Synthesis parameters for analogous acrylamides

| Compound (Evidence) | Substituents | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Example 1 | 3,5-dibromo-4-ethoxy | DMF | Piperidine | 78 |

| Example 2 | 2-methoxy | DMSO | None | 82 |

| Example 3 | 3-bromo-4,5-dimethoxy | Ethanol | K₂CO₃ | 65 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- 1H/13C NMR : Confirms the (E)-configuration via olefinic proton coupling constants (J = 12–16 Hz) and carbonyl carbon signals (δ 160–165 ppm) .

- FTIR : Identifies functional groups (ν(C≡N) ~2220 cm⁻¹, ν(C=O) ~1680 cm⁻¹) .

- HRMS : Validates molecular weight (calculated for C₂₀H₁₇F₂N₂O: 345.1214) .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for brominated analogs .

Q. What are the solubility and stability profiles under varying conditions?

Methodological Answer :

- Solubility : Similar compounds dissolve in DMSO or acetone but are insoluble in water . Test solubility gradients (e.g., 10–50% DMSO in PBS).

- Stability : Monitor via HPLC under physiological conditions (pH 7.4, 37°C) for 24–72 hours. Hydrolysis of the cyano group may occur at extreme pH .

Advanced Questions

Q. How do steric and electronic effects of substituents influence reactivity and bioactivity?

Methodological Answer :

- Steric Effects : The 2,4,6-trimethylphenyl group imposes steric hindrance, potentially reducing binding to flat enzymatic pockets (e.g., COX-2 active site) .

- Electronic Effects : Fluorine atoms (electron-withdrawing) enhance electrophilicity of the enamide double bond, favoring nucleophilic attack in biological systems .

- Experimental Validation : Compare analogs with substituent modifications (e.g., replacing -F with -OCH₃) in kinetic assays .

Q. How can computational modeling predict target interactions and resolve bioactivity contradictions?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets like EGFR or JAK-2, based on analogs in and .

- Molecular Dynamics (MD) : Simulate interactions over 100 ns (GROMACS) to assess stability of predicted binding modes .

- Free Energy Calculations : Apply MM-PBSA to quantify contributions of hydrophobic (trimethylphenyl) and electrostatic (cyano) groups .

Table 2 : Computational parameters from related studies

| Target (Evidence) | Software | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|---|

| COX-2 | AutoDock | -8.2 | H-bond with cyano |

| JAK-2 | GROMACS | -9.5 | Hydrophobic packing |

Q. What strategies address discrepancies in reported biological activities?

Methodological Answer :

Q. How can structural modifications optimize pharmacokinetic properties?

Methodological Answer :

Q. Data Contradictions and Resolutions :

- Catalyst Efficiency : reports piperidine as optimal, while achieves high yields without catalysts. Test both conditions for the target compound .

- Biological Targets : highlights anti-inflammatory activity (COX-2), while focuses on kinase inhibition. Perform multi-target screening to clarify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.